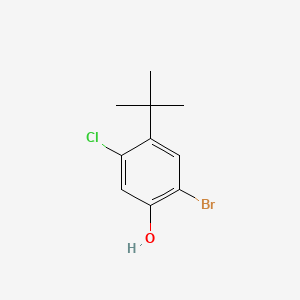
ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene core with various functional groups such as an amino group, a cyano group, and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate typically involves the reaction of substituted thiophene derivatives with cyanoacetylation agents. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target proteins . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran: This compound shares similar functional groups but has a different core structure.
Ethyl (hydroxyimino)cyanoacetate: This compound has a similar ester and cyano group but lacks the benzothiophene core.
Uniqueness
Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16N2O2S |
|---|---|
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c1-3-17-12(16)13(2)6-4-5-9-10(13)8(7-14)11(15)18-9/h3-6,15H2,1-2H3 |
InChI-Schlüssel |
LPWNVZCFDOIUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCC2=C1C(=C(S2)N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)


![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)







![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)

